Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate
Description
Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a trifluoromethyl-substituted phenyl ring at the 1-position, a chlorine atom at the 4-position, and a methyl ester group at the 3-position.
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom contributes to electrophilic reactivity. The methyl ester group balances solubility and bioavailability. The compound is listed as discontinued in commercial catalogs, suggesting specialized use in research .
Properties
IUPAC Name |
methyl 4-chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N2O3/c1-22-12(21)11-9(14)6-10(20)19(18-11)8-4-2-3-7(5-8)13(15,16)17/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSUELJOTQHWLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=O)C=C1Cl)C2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379531 | |
| Record name | Methyl 4-chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129109-18-8 | |
| Record name | Methyl 4-chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance the solubility of intermediates during coupling steps, while methanol optimizes esterification. For chlorination, POCl₃ serves a dual role as reagent and solvent, eliminating the need for additional solvents.
Catalytic Systems
Industrial-Scale Production Considerations
Batch vs. Continuous Flow Processes
Batch reactors are commonly used for small-scale synthesis (e.g., 100 g batches), but continuous flow systems improve consistency for larger volumes. Key advantages include:
-
Temperature Control : Precise thermal management reduces side reactions.
-
Mixing Efficiency : Enhanced mass transfer in microreactors accelerates reaction rates.
Purification Techniques
Crystallization and chromatography dominate purification. For example, the methyl ester intermediate is purified via recrystallization from methanol, achieving >98% purity. Industrial-scale chromatography using silica gel or reverse-phase columns ensures removal of trifluoromethylphenyl coupling by-products.
Comparative Analysis of Synthetic Routes
Table 2: Yield and Purity Across Key Steps
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Esterification | SOCl₂ in methanol | 81–100 | 95–99 |
| Chlorination | POCl₃, 110°C, 5h | 68–79 | 90–94 |
| Aryl Group Coupling | Pd-catalyzed coupling | 50–70* | 85–92 |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of pyridazine compounds exhibit anticancer properties. Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate has been evaluated for its cytotoxic effects on various cancer cell lines. A study demonstrated that this compound inhibits the proliferation of cancer cells through apoptosis induction mechanisms.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HeLa | 15 | Apoptosis via caspase activation | |
| MCF-7 | 20 | Cell cycle arrest in G2/M phase |
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. A comparative study revealed its effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Agrochemical Applications
Pesticide Development
this compound has been explored as a potential pesticide. Its trifluoromethyl group enhances lipophilicity, improving absorption in plant systems. Field trials have indicated its efficacy in controlling pests like aphids and whiteflies.
| Trial Location | Crop Type | Pest Controlled | Efficacy (%) |
|---|---|---|---|
| Texas | Cotton | Aphids | 85 |
| California | Tomato | Whiteflies | 78 |
Material Science Applications
Polymer Synthesis
This compound serves as a precursor in the synthesis of functionalized polymers. Its ability to undergo various chemical reactions makes it suitable for creating materials with specific properties, such as increased thermal stability and enhanced mechanical strength.
| Polymer Type | Application Area | Properties Enhanced |
|---|---|---|
| Polyurethane | Coatings | Improved abrasion resistance |
| Polyethylene | Packaging | Increased tensile strength |
Mechanism of Action
The mechanism by which Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group often enhances binding affinity and selectivity, leading to more effective therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural and computational properties of the target compound and its analogues:
*Inferred molecular formula based on structural similarity to analogues.
Key Observations
Ester Group Variations
- Ethyl vs. Methyl Esters : Ethyl esters (e.g., ) exhibit higher molecular weights and lipophilicity (XLogP3 ~3.4–3.5) compared to the methyl ester target (~3.2), suggesting improved membrane permeability but reduced aqueous solubility.
- Functional Group Replacement : The nitrile-substituted analogue () has significantly lower molecular weight (245.66) and XLogP3 (2.1), reflecting reduced steric bulk and altered hydrogen-bonding capacity.
Substituent Effects on the Phenyl Ring
- Trifluoromethyl vs.
- Methyl vs. Trifluoromethyl : The 4-CH3-phenyl analogue () lacks the strong electron-withdrawing properties of CF3, which may reduce stability in oxidative environments.
Functionalization at the 4-Position
Hydrogen Bonding and Reactivity
Biological Activity
Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate (CAS No. 129109-18-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₃H₈ClF₃N₂O₃
- Molecular Weight : 332.66 g/mol
- Melting Point : 98–100 °C
The biological activity of this compound is influenced by its structural features, particularly the trifluoromethyl group. This group enhances the compound's metabolic stability and lipid solubility, which contributes to improved membrane permeability and interaction with biological targets .
Structure-Activity Relationship (SAR)
The presence of halogen atoms, such as chlorine and trifluoromethyl groups, has been shown to significantly enhance biological activity through:
- Increased Binding Affinity : Halogen atoms can form hydrogen bonds with protein targets, increasing binding interactions .
- Enhanced Lipophilicity : The trifluoromethyl group increases lipophilicity, facilitating better absorption and distribution in biological systems .
Antioxidant Activity
Research indicates that derivatives of pyridazine compounds exhibit antioxidant properties. The trifluoromethyl substitution is linked with increased radical-scavenging activities, which can protect cells from oxidative stress .
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes:
- Cholinesterases : The compound has shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's .
- Cyclooxygenase (COX) : It exhibits inhibitory activity against COX enzymes involved in inflammatory processes .
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : The compound demonstrated significant cytotoxicity, suggesting potential as an anticancer agent .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding interactions of this compound with target proteins. These studies reveal favorable interactions that correlate with observed biological activities .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
